molecular formula C8H15NO2 B12867303 2-Isopropyl-3,3-dimethylisoxazolidin-5-one

2-Isopropyl-3,3-dimethylisoxazolidin-5-one

Cat. No.: B12867303
M. Wt: 157.21 g/mol
InChI Key: QFPGQHAVFKXFBM-UHFFFAOYSA-N
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Description

2-Isopropyl-3,3-dimethylisoxazolidin-5-one is an organic compound with the molecular formula C8H15NO2 It is a member of the isoxazolidinone family, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one typically involves the reaction of isopropylamine with 3,3-dimethylacrylic acid followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as p-toluenesulfonic acid. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3,3-dimethylisoxazolidin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the isoxazolidinone ring is opened and substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Isopropyl-3,3-dimethylisoxazolidin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylisoxazolidin-3-one: Another member of the isoxazolidinone family with similar chemical properties.

    5,5-Dimethylisoxazolidin-3-one: A related compound with a different substitution pattern on the isoxazolidinone ring.

Uniqueness

2-Isopropyl-3,3-dimethylisoxazolidin-5-one is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,3-dimethyl-2-propan-2-yl-1,2-oxazolidin-5-one

InChI

InChI=1S/C8H15NO2/c1-6(2)9-8(3,4)5-7(10)11-9/h6H,5H2,1-4H3

InChI Key

QFPGQHAVFKXFBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(CC(=O)O1)(C)C

Origin of Product

United States

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